Comparative Cytotoxicity in Human Neuronal Cells: (R,S)-DMPMZ vs. (R,S)-PMZ
In a head-to-head comparison using differentiated human SH-SY5Y neuroblastoma cells, the racemic mixture of N-desmethylpromethazine (DMPMZ) exhibited significantly higher cytotoxicity than the parent drug racemic promethazine (PMZ). This finding suggests that the N-demethylated metabolite is a more potent cytotoxin than the parent compound in this neuronal model [1]. While direct comparative data for the isolated (R)-DMPMZ enantiomer is not yet available, this class-level inference highlights the critical importance of studying the metabolite in its enantiomerically pure form to delineate which enantiomer drives the observed toxicity.
| Evidence Dimension | Cytotoxicity |
|---|---|
| Target Compound Data | Significantly higher cytotoxicity than (R,S)-PMZ |
| Comparator Or Baseline | Racemic Promethazine (PMZ) |
| Quantified Difference | Significant (p-value not specified in abstract) |
| Conditions | Differentiated human SH-SY5Y cells |
Why This Matters
For neurotoxicity and safety pharmacology studies, the racemic metabolite demonstrates a higher cytotoxic potential than the parent drug, making the enantiopure (R)-form essential for accurate stereospecific risk assessment.
- [1] Coelho MM, Costa I, de Albuquerque ACF, Santos Junior FMD, Silva B, Silva R, Fernandes C, Remião F, Tiritan ME. Milligram scale enantioresolution of promethazine and its main metabolites, determination of their absolute configuration and assessment of enantioselective effects on human SY-SY5Y cells. J Pharm Biomed Anal. 2024 Aug 1;245:116152. View Source
